![molecular formula C11H10F3NO2 B2368023 N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2459725-66-5](/img/structure/B2368023.png)

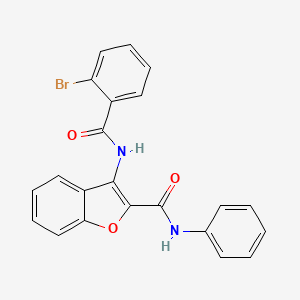

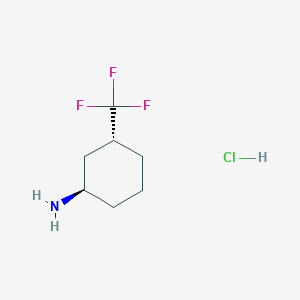

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound. It’s part of the N-Trifluoromethyl Amines and Azoles group, which are rarely used but have been found to improve the properties of biologically active compounds .

Physical And Chemical Properties Analysis

N-Trifluoromethyl Amines and Azoles, which includes “N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide”, are known to have excellent aqueous stability. Compared to their N-methyl analogues, N-Trifluoromethyl Azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

- Researchers have investigated the anti-inflammatory effects of N-arylcinnamamide derivatives, including this compound . These derivatives demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, surpassing the efficacy of the parental cinnamic acid. Notably, (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited potent inhibition of the transcription factor NF-κB, comparable to the reference drug prednisone.

- 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for synthesizing fluazifop, a herbicide. Researchers have developed a straightforward one-step reaction to obtain 2,5-CTF in good yield .

- N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide falls within the category of decorated diazines. These compounds exhibit clinical applications, particularly in the context of pyrimidines (non-fused substituted forms) .

- The modification of the anilide core at specific positions (C(2,5)ʹ or C(2,6)ʹ) with lipophilic and bulky moieties enhances the anti-inflammatory potential of N-arylcinnamamides. These compounds may have a different mode of action compared to prednisone .

Anti-Inflammatory Potential

Synthesis of Trifluoromethylpyridines

Pharmacologically Active Decorated Diazines

Polypharmacology and Mode of Action

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to have anti-inflammatory potential .

Mode of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation . This suggests that these compounds may interact with NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Biochemical Pathways

The inhibition of nf-κb suggests that it may impact inflammatory pathways, as nf-κb is known to play a key role in regulating the immune response to infection .

Result of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been found to inhibit NF-κB activation more potently than the parental cinnamic acid . This suggests that these compounds may have anti-inflammatory effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-6-7(11(12,13)14)4-5-9(8)17-2/h3-6H,1H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJYIHSCKVOMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)